(4-Chloro-2-fluorobenzyl) methanesulfonate
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Description
“(4-Chloro-2-fluorobenzyl) methanesulfonate” is a chemical compound with the molecular formula C8H8ClFO3S . It is a derivative of methanesulfonic acid , which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .
Synthesis Analysis
The synthesis of “(4-Chloro-2-fluorobenzyl) methanesulfonate” could potentially involve reactions at the benzylic position . These reactions are very important for synthesis problems and could include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-fluorobenzyl) methanesulfonate” can be represented by the InChI code1S/C8H8ClFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
. This indicates the presence of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis
The chemical reactions involving “(4-Chloro-2-fluorobenzyl) methanesulfonate” could include substitutions at the benzylic position . These substitutions can be either SN1 or SN2 . The choice between SN1 and SN2 would depend on the nature of the benzylic halide involved .Physical And Chemical Properties Analysis
“(4-Chloro-2-fluorobenzyl) methanesulfonate” is a solid at room temperature . It has a molecular weight of 238.67 and should be stored at temperatures below -10°C .Safety and Hazards
Handling “(4-Chloro-2-fluorobenzyl) methanesulfonate” requires caution. It is advisable not to breathe its dust/fume/gas/mist/vapors/spray . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended . It should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c1-14(11,12)13-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVCITXYZKEIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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